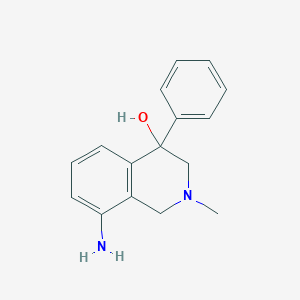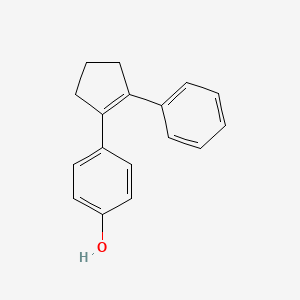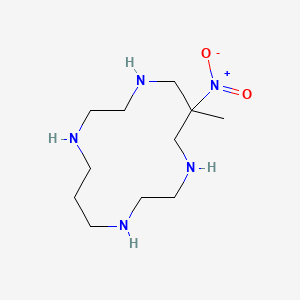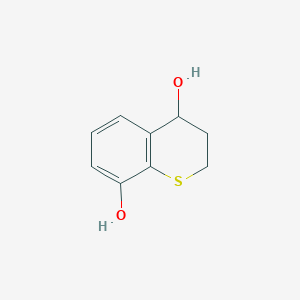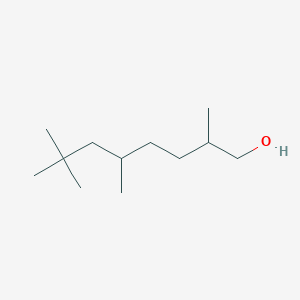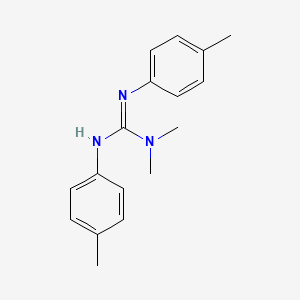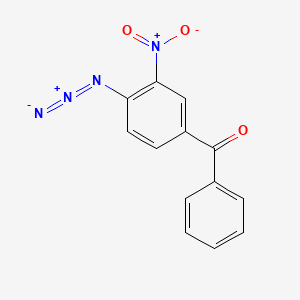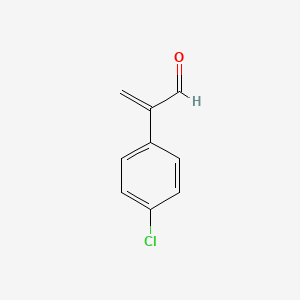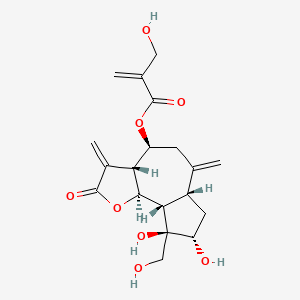![molecular formula C11H11Cl3N2O2 B14310437 N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide CAS No. 116161-74-1](/img/structure/B14310437.png)
N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide is a complex organic compound characterized by the presence of a trichloromethyl group attached to a dioxolane ring, which is further connected to a benzenecarboximidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide typically involves the reaction of trichloromethyl-containing precursors with appropriate dioxolane and benzenecarboximidamide derivatives. One common method involves the use of visible-light-mediated radical reactions, where trichloromethyl groups are introduced via photoredox catalysis . This environmentally friendly approach avoids the use of hazardous radical initiators and operates under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis or other catalytic processes that ensure high yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trichloromethyl group typically yields carboxylic acids, while reduction results in methyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N’-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can participate in radical reactions, while the dioxolane ring and benzenecarboximidamide moiety can form hydrogen bonds and other non-covalent interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N’-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide is unique due to its combination of a trichloromethyl group with a dioxolane ring and a benzenecarboximidamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
116161-74-1 |
|---|---|
Molekularformel |
C11H11Cl3N2O2 |
Molekulargewicht |
309.6 g/mol |
IUPAC-Name |
N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C11H11Cl3N2O2/c12-10(13,14)11(17-6-7-18-11)16-9(15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,15,16) |
InChI-Schlüssel |
YYRHEKKHKYWFCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(C(Cl)(Cl)Cl)N=C(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


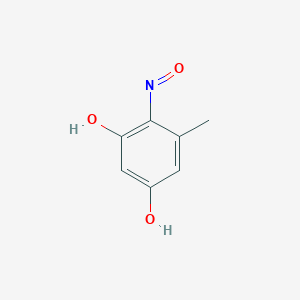

![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)

